1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol
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Overview
Description
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The difluorophenyl group plays a crucial role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanol: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-propanol:
1-(2,5-Dimethoxyphenyl)-2,2-dimethyl-1-propanol: The methoxy groups introduce different electronic effects, influencing the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C11H14F2O |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10,14H,1-3H3 |
InChI Key |
XSVSDBCQMIHMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
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